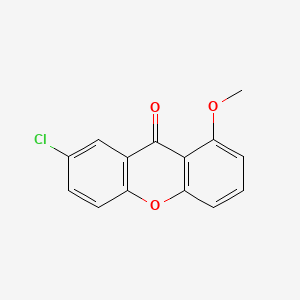

9H-Xanthen-9-one, 7-chloro-1-methoxy-

Description

Overview of Xanthone (B1684191) Chemical Architecture and Significance in Synthetic Organic Chemistry

Xanthones, chemically known as 9H-xanthen-9-ones, are a class of heterocyclic compounds built upon a dibenzo-γ-pyrone framework (C₁₃H₈O₂). up.ptmdpi.com This tricyclic architecture consists of two benzene (B151609) rings (designated A and B) fused to a central pyran ring containing a ketone group. encyclopedia.pub The xanthone nucleus is noted for its rigidity and planarity, which contributes to the chemical stability of these compounds. encyclopedia.pub

In the field of medicinal chemistry and synthetic organic chemistry, the xanthone scaffold is considered a "privileged structure." mdpi.comencyclopedia.pub This term is used for molecular frameworks that can bind to multiple, unrelated biological receptors with high affinity, making them versatile starting points for drug discovery. mdpi.com The wide range of biological activities exhibited by xanthone derivatives—including anticancer, anti-inflammatory, antimicrobial, and antiviral properties—is a direct consequence of their ability to interact with various protein targets. mdpi.comresearchgate.net The development of synthetic routes to create new xanthone derivatives is crucial, as it allows for the exploration of structure-activity relationships (SAR) and the creation of compounds with enhanced or specific biological functions. up.pt

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈O₂ |

| Molar Mass | 196.205 g·mol⁻¹ wikipedia.org |

| Appearance | White to off-white solid wikipedia.orgnih.gov |

| Melting Point | 174 °C wikipedia.org |

| Core Structure | Dibenzo-γ-pyrone up.pt |

Structural Distinctiveness of 9H-Xanthen-9-one, 7-chloro-1-methoxy- and its Positional Isomers

The compound 9H-Xanthen-9-one, 7-chloro-1-methoxy- is a specific derivative of the xanthone core. Its structure is defined by the placement of two key substituents: a chlorine atom at position 7 (on the B-ring) and a methoxy (B1213986) group (-OCH₃) at position 1 (on the A-ring). This precise substitution pattern distinguishes it from its numerous positional isomers.

Electronic Effects : The methoxy group is an electron-donating group, while the chlorine atom is an electron-withdrawing group. Their positions relative to the pyrone ring and each other dictate the reactivity of the aromatic rings towards further electrophilic or nucleophilic substitution.

Steric Hindrance : The placement of substituents can create steric hindrance, affecting how the molecule interacts with biological receptors or chemical reagents.

Spectroscopic Signatures : Each isomer possesses a unique spectroscopic fingerprint (e.g., in NMR and mass spectrometry), allowing for their differentiation. univ-rennes.fr The ability to synthesize and characterize these distinct isomers is essential for understanding how substituent placement modulates biological activity. univ-rennes.fr

The study of such isomers is a cornerstone of medicinal chemistry, as even minor changes in substituent position can lead to dramatic differences in pharmacological efficacy and selectivity.

Historical Development of General Xanthone Synthetic Methodologies and Chemical Investigations

The history of xanthones dates back to 1821 with the isolation of the first natural derivative, gentisin (B1671442) (1,7-dihydroxy-3-methoxyxanthone), from the roots of Gentiana lutea. mdpi.comnih.gov The parent compound, 9H-xanthen-9-one, which is not found in nature, was first synthesized in 1860 by Kolbe and Lautermann. nih.gov Since these early discoveries, numerous synthetic methods have been developed to access the xanthone core and its derivatives, driven by the diverse biological activities of these compounds. up.ptnih.gov

| Year | Milestone | Significance |

|---|---|---|

| 1821 | Isolation of gentisin | First natural xanthone described. mdpi.comnih.gov |

| 1860 | First synthesis of the xanthone core | Accomplished by Kolbe and Lautermann. nih.gov |

| Late 19th Century | Michael-Kostanecki Method | An early, though harsh, method involving distillation of a phenol (B47542) and a o-hydroxybenzoic acid. up.pt |

| Mid-20th Century | Development of Milder Methods | Introduction of key reactions like the Grover, Shah, and Shah (GSS) reaction and Ullman condensation. up.ptwikipedia.org |

Several classical and modern synthetic routes are now widely used:

Grover, Shah, and Shah (GSS) Reaction : This popular method involves the condensation of a phenol with an o-hydroxybenzoic acid, followed by cyclization. up.ptnih.gov

Cyclodehydration of 2,2'-Dihydroxybenzophenones : This route uses a benzophenone (B1666685) intermediate which undergoes intramolecular cyclization to form the xanthone core. up.ptnih.gov

Electrophilic Cycloacylation of 2-Aryloxybenzoic Acids : This is another major pathway where a diphenyl ether derivative is cyclized. up.ptnih.gov

Ullman Condensation : This method involves the condensation of a phenol with an o-chlorobenzoic acid derivative, followed by cyclization of the resulting diphenyl ether. wikipedia.org

These methodologies have been continuously refined to improve yields, reduce the harshness of reaction conditions, and allow for the synthesis of more complex and specifically substituted xanthones. up.ptnih.gov

Rationale for Detailed Chemical Investigation of 9H-Xanthen-9-one, 7-chloro-1-methoxy-

The focused investigation of 9H-Xanthen-9-one, 7-chloro-1-methoxy- is driven by several key factors rooted in medicinal and materials chemistry.

Structure-Activity Relationship (SAR) Studies : As xanthones are a "privileged scaffold," understanding how different substituents affect their biological activity is a primary goal of medicinal chemists. mdpi.com The presence of a halogen (chlorine) and a methoxy group provides two distinct points of chemical modification. Halogenation is a common strategy in drug design to enhance binding affinity, metabolic stability, and cell membrane permeability. univ-rennes.fr The methoxy group also modulates the molecule's lipophilicity and electronic properties. researchgate.net Synthesizing and testing this specific isomer contributes valuable data to the broader understanding of xanthone SAR.

Exploration of Novel Biological Activities : While xanthones are known for a wide array of activities, the specific combination of a chlorine at C-7 and a methoxy group at C-1 may elicit novel or enhanced biological effects. For example, chlorinated xanthones have been isolated from natural sources like lichens and fungi and have demonstrated antibacterial and topoisomerase I inhibitory activities. univ-rennes.frnih.gov The detailed study of synthetic analogues like 7-chloro-1-methoxy-xanthone allows for systematic evaluation of these properties.

Applications in Materials Science : Beyond pharmacology, xanthone derivatives are explored for other applications due to their photochemical properties. up.pt For instance, a closely related compound, 2-(bromomethyl)-7-chloro-9H-xanthen-9-one, has been used as a synthetic precursor for developing novel sunscreening agents that absorb UVA and UVB radiation, highlighting a potential rationale for investigating molecules with this specific 7-chloro substitution pattern. mdpi.com

The synthesis and characterization of 9H-Xanthen-9-one, 7-chloro-1-methoxy- serves as a fundamental step in exploring its potential utility, whether as a biological probe, a lead compound for drug development, or a building block for new functional materials.

Table of Referenced Compound Names

| Compound Name |

|---|

| 9H-Xanthen-9-one, 7-chloro-1-methoxy- |

| 9H-Xanthen-9-one |

| Gentisin (1,7-dihydroxy-3-methoxyxanthone) |

| 2-chloro-1-methoxy-xanthone |

| 6-chloro-1-methoxy-xanthone |

| 7-chloro-2-methoxy-xanthone |

| 2,2'-dihydroxybenzophenone |

| 2-aryloxybenzoic acid |

| diphenyl ether |

| 2-(bromomethyl)-7-chloro-9H-xanthen-9-one |

Properties

CAS No. |

127731-71-9 |

|---|---|

Molecular Formula |

C14H9ClO3 |

Molecular Weight |

260.67 g/mol |

IUPAC Name |

7-chloro-1-methoxyxanthen-9-one |

InChI |

InChI=1S/C14H9ClO3/c1-17-11-3-2-4-12-13(11)14(16)9-7-8(15)5-6-10(9)18-12/h2-7H,1H3 |

InChI Key |

FMFRGLHCZTYOQO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9h Xanthen 9 One, 7 Chloro 1 Methoxy

Retrosynthetic Analysis and Strategic Disconnections for the Xanthone (B1684191) Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For the 9H-Xanthen-9-one, 7-chloro-1-methoxy- backbone, two primary retrosynthetic disconnections are considered for the central xanthenone core. These disconnections break the molecule down into more readily synthesized intermediates.

Disconnection A: C-O Bond Cleavage

This strategy involves the disconnection of one of the ether linkages of the central pyrone ring. This leads to a substituted 2-phenoxybenzoic acid intermediate. This intermediate can be envisioned as being formed from a substituted phenol (B47542) and a substituted benzoic acid derivative, which are generally more accessible starting materials.

Disconnection B: C-C Bond Cleavage

Alternatively, a disconnection of one of the carbon-carbon bonds adjacent to the carbonyl group can be made. This approach leads to a substituted benzophenone (B1666685) intermediate. This intermediate would be synthesized from two appropriately substituted benzene (B151609) derivatives through a Friedel-Crafts acylation or a related reaction.

These primary disconnections form the basis for the classical synthetic approaches to the xanthone core, which are further elaborated in the subsequent sections.

Classical Approaches to Substituted Xanthenone Synthesis

The construction of the xanthone framework has been a subject of extensive research, leading to the development of several classical and robust synthetic methods. These methods generally fall into two main categories: intermolecular condensation reactions and intramolecular cyclization pathways.

The Friedel-Crafts acylation is a powerful tool for the formation of carbon-carbon bonds to aromatic rings. In the context of xanthone synthesis, this reaction is typically used to generate a 2,2'-dihydroxybenzophenone intermediate from a substituted phenol and a benzoic acid derivative. The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid.

The mechanism involves the formation of an acylium ion from the benzoic acid derivative, which then acts as an electrophile and attacks the electron-rich phenol ring. Subsequent intramolecular cyclization of the resulting benzophenone, often under harsh conditions, yields the xanthone core. However, a significant challenge with Friedel-Crafts reactions is controlling the regioselectivity, especially when multiple positions on the aromatic rings are available for substitution. The reaction conditions can also be harsh and may not be compatible with sensitive functional groups.

Table 1: Key Features of Friedel-Crafts Acylation for Xanthone Synthesis

| Feature | Description |

| Reactants | Substituted phenol and a benzoic acid derivative (or its corresponding acyl chloride/anhydride) |

| Catalyst | Lewis acids (e.g., AlCl₃) or strong Brønsted acids |

| Intermediate | 2,2'-Dihydroxybenzophenone |

| Key Transformation | Electrophilic aromatic substitution followed by intramolecular cyclization |

| Advantages | Readily available starting materials, well-established reaction |

| Disadvantages | Harsh reaction conditions, potential for poor regioselectivity, incompatibility with some functional groups |

An alternative and often milder approach to xanthone synthesis involves the initial formation of a diaryl ether linkage, followed by an intramolecular cyclization to form the pyrone ring. This strategy offers better control over the regiochemistry of the final product.

The diaryl ether intermediate can be synthesized via several methods, including the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide. Once the diaryl ether is formed, intramolecular cyclization to the xanthone can be achieved through various methods, such as an intramolecular Friedel-Crafts acylation or an oxidative cyclization. For instance, treatment of a 2-phenoxybenzoic acid with a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent can induce cyclization to the corresponding xanthone.

This two-step approach generally provides higher yields and better regioselectivity compared to the direct intermolecular condensation methods.

Regioselective Synthesis of the 7-chloro-1-methoxy- Substitution Pattern

Achieving the specific 7-chloro-1-methoxy- substitution pattern on the xanthone core requires careful consideration of the directing effects of the substituents and the choice of synthetic strategy. Both direct functionalization of a pre-formed xanthone nucleus and the use of pre-functionalized starting materials in a convergent synthesis are viable options.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) on the aromatic ring to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce a desired substituent with high regioselectivity.

In the context of 9H-Xanthen-9-one, 7-chloro-1-methoxy-, a methoxy (B1213986) group can act as a DMG to direct lithiation to the ortho position. Subsequent reaction with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), would introduce the chloro substituent at the desired position. However, the reactivity of the xanthone nucleus and the potential for competing reactions must be carefully considered.

Electrophilic aromatic substitution reactions on the pre-formed xanthone core can also be employed. However, the directing effects of the existing substituents (the carbonyl group, the ether oxygen, and any other groups present) will influence the position of the incoming electrophile, and mixtures of isomers are often obtained.

A more controlled approach to achieving the desired substitution pattern involves the use of starting materials that already contain the required functional groups or can be selectively functionalized. For the synthesis of 9H-Xanthen-9-one, 7-chloro-1-methoxy-, a convergent approach starting with appropriately substituted phenols and benzoic acids is often preferred.

For example, one could start with a 4-chlorophenol derivative and a 2-hydroxy-6-methoxybenzoic acid derivative. Coupling of these two fragments via an etherification reaction, followed by intramolecular cyclization, would lead to the target molecule with the desired substitution pattern.

Alternatively, a sequential functionalization approach on a simpler xanthone precursor can be employed. For instance, a xanthone with a hydroxyl group at the 7-position could be selectively chlorinated using a suitable chlorinating agent. Subsequent methoxylation of a hydroxyl group at the 1-position would then complete the synthesis. The order of these steps is crucial to ensure the desired regioselectivity, as the electronic properties of the intermediate compounds will influence the outcome of subsequent reactions.

Table 2: Comparison of Regioselective Strategies

| Strategy | Description | Advantages | Disadvantages |

| Directed Ortho Metalation | Utilizes a directing group to achieve regioselective lithiation and subsequent electrophilic quench. | High regioselectivity. | Requires a suitable directing group and strongly basic conditions. |

| Electrophilic Aromatic Substitution | Direct functionalization of the xanthone core with electrophiles. | Potentially a one-step process. | Often leads to mixtures of isomers, poor regioselectivity. |

| Convergent Synthesis | Assembly of the xanthone from pre-functionalized building blocks. | Excellent control over regiochemistry. | May require longer synthetic sequences to prepare the starting materials. |

| Sequential Functionalization | Stepwise introduction of substituents onto a simpler xanthone precursor. | Can provide good control if the directing effects are well understood. | The order of reactions is critical; may require protection/deprotection steps. |

Utilization of Pre-functionalized Aromatic Precursors

The construction of the 9H-Xanthen-9-one, 7-chloro-1-methoxy- core heavily relies on the strategic use of pre-functionalized aromatic precursors. This approach involves starting with benzene-ring-based molecules that already contain the desired substituents, or their immediate precursors, in the correct positions. This methodology offers significant advantages by simplifying the synthetic route and avoiding complex, low-yield post-modification steps on the final xanthenone nucleus.

Key precursors for synthesizing the target molecule would typically include a suitably substituted benzoic acid derivative and a substituted phenol. For instance, the synthesis could conceptually start from 2-hydroxy-4-methoxybenzoic acid and 1,3-dichloro-5-methoxybenzene or similar building blocks. The synthesis of chloro-substituted hydroxyxanthones often involves the cyclodehydration of a 2-phenoxybenzoic acid intermediate, which itself is formed from a phenol and a benzoic acid derivative ichem.md. The specific placement of the chloro and methoxy groups on the precursors is critical for ensuring the formation of the correct isomer. The synthesis of 1,2-dihydroxy-9H-xanthen-9-one, for example, begins with the reaction between methyl 2-bromobenzoate and 3,4-dimethoxyphenol, which are pre-functionalized starting materials that guide the subsequent cyclization to form the xanthenone core mdpi.com. This strategy of embedding the required functional groups into the initial building blocks is a cornerstone of modern organic synthesis for complex aromatic compounds.

Modern Catalytic Approaches for Xanthenone Ring Formation

The central challenge in xanthenone synthesis is the efficient formation of the dibenzo-γ-pyrone framework. Modern catalysis provides powerful tools to achieve this, offering high yields and selectivity under milder conditions compared to classical methods.

Transition-Metal-Catalyzed Cyclization Reactions (e.g., Palladium-catalyzed C-C/C-O Coupling)

Transition-metal catalysis, particularly using palladium, has revolutionized the synthesis of xanthenones. These methods facilitate the key bond-forming reactions—an intramolecular C-O bond (ether linkage) and a C-C bond (cyclization/acylation)—that form the heterocyclic core.

One prominent strategy is the palladium-catalyzed carbonylation/C-H activation sequence. In this approach, a diaryl ether precursor undergoes intramolecular cyclization with the incorporation of a carbonyl group (from carbon monoxide), directly forming the xanthenone structure researchgate.netnih.gov. This method is powerful as it constructs the key carbonyl functionality and completes the ring system in a single step. For example, xanthones can be synthesized from 2-iodo diaryl ethers under a carbon monoxide atmosphere in the presence of a palladium catalyst researchgate.net. Another advanced method involves a palladium-catalyzed acylation followed by an intramolecular SNAr reaction. This pathway has been developed for the synthesis of xanthones from 2-bromofluorobenzenes and salicylaldehydes, providing the desired products in moderate to good yields thieme-connect.com.

These catalytic systems offer a significant improvement over traditional Friedel-Crafts reactions, which often require harsh conditions and can suffer from poor regioselectivity.

Table 1: Examples of Palladium-Catalyzed Xanthenone Synthesis

| Precursor Type | Catalytic System | Key Transformation | Reference |

|---|---|---|---|

| Diaryl Ether (ortho diazonium salt) | Pd(PPh₃)₄ / K₂CO₃ | Carbonylation / C-H Activation | researchgate.net |

| 2-Iodo Diaryl Ether | Palladium Catalyst | Tandem Carbonylation / C-H Activation | researchgate.net |

| 2-Bromofluorobenzene & Salicylaldehyde | Pd(OAc)₂ / n-BuPAd₂ | Acylation / SNAr Sequence | thieme-connect.com |

| Diaryl Ether | Pd(OAc)₂ / K₂S₂O₈ | Oxidative Double C-H Functionalization / Carbonylation | nih.gov |

Organocatalysis in Xanthenone Core Construction

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a complementary field to metal catalysis, aligning with the principles of green chemistry. While specific applications for the direct synthesis of 9H-Xanthen-9-one, 7-chloro-1-methoxy- are not widely documented, the principles of organocatalysis can be applied to key bond-forming steps.

The power of organocatalysis lies in its unique activation modes, such as enamine and iminium ion catalysis youtube.com. For instance, a chiral secondary amine catalyst like proline or a MacMillan catalyst could activate a precursor containing an aldehyde or ketone. This activation could facilitate a Michael addition or an aldol reaction with another precursor, setting the stage for subsequent cyclization to the xanthenone core youtube.comyoutube.com. The use of chiral organocatalysts also opens the door to asymmetric synthesis, allowing for the selective production of one enantiomer of a chiral xanthenone derivative rsc.orgmdpi.com. Although organocatalyst loading is often higher than for metal catalysts (typically 5-20 mol%), their low toxicity and stability are significant advantages mdpi.com. The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, offers a promising avenue for constructing complex heterocyclic systems like xanthenones youtube.com.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules, aiming to reduce environmental impact and improve safety.

Solvent-Free Reactions and Alternative Reaction Media (e.g., Ionic Liquids, Supercritical Fluids)

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). For the synthesis of xanthene and xanthenone derivatives, solvent-free (neat) reaction conditions have proven highly effective. These reactions are often facilitated by heating the mixture of reactants with a catalyst, leading to high yields and simplified product purification mdpi.comresearchgate.net. Multicomponent reactions, where three or more reactants are combined in a single step, are particularly well-suited to solvent-free conditions and have been used to produce various xanthene derivatives efficiently researchgate.netscholarsresearchlibrary.com.

Where a solvent is necessary, alternative media are explored. Water is an ideal green solvent, and methods have been developed for xanthenone synthesis in aqueous media using recyclable catalysts like TiO2-CNTs nanocomposites researchgate.net. Ultrasound irradiation is another green technique that can accelerate reactions, often in environmentally benign solvents like ethanol or even under solvent-free conditions, leading to shorter reaction times and high yields nih.govnih.gov. While less common for xanthenone synthesis specifically, ionic liquids and supercritical fluids represent other classes of alternative media that can offer benefits in terms of recyclability and unique reactivity.

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product jocpr.com. Synthetic methods should be designed to maximize this value, thereby minimizing waste wikipedia.org.

Reactions with high atom economy are typically addition reactions, rearrangements, and pericyclic reactions, where all or most of the atoms of the reactants are utilized nih.gov. In the context of synthesizing 9H-Xanthen-9-one, 7-chloro-1-methoxy-, a multicomponent reaction that joins three or more precursors in one pot to form the final product would generally have a higher atom economy than a linear synthesis involving multiple steps with protecting groups and leaving groups that become waste mdpi.comscholarsresearchlibrary.com. For example, a condensation reaction that eliminates only a small molecule like water would be preferable to a Wittig reaction, which generates a stoichiometric amount of triphenylphosphine oxide waste wikipedia.org. Palladium-catalyzed C-H activation reactions are also highly atom-economical as they avoid the need for pre-installed leaving groups (like halides) on the reactants nih.gov.

Table 2: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Principle | Atom Economy | Relevance to Xanthenone Synthesis |

|---|---|---|---|

| Diels-Alder Cycloaddition | [4+2] Cycloaddition | 100% (Ideal) | Can form the core carbocyclic structure in precursors. wikipedia.orgnih.gov |

| Condensation Reaction | A + B → C + H₂O | High | Common in forming the ether linkage or in cyclization steps. ichem.md |

| C-H Activation/Coupling | R-H + R'-X → R-R' + HX | High | Avoids pre-functionalization, directly coupling C-H bonds. nih.gov |

| Substitution (e.g., SNAr) | Ar-X + Nu → Ar-Nu + X⁻ | Moderate to Low | Often used, but generates stoichiometric salt waste. thieme-connect.com |

| Wittig Reaction | R₂C=O + Ph₃P=CR'₂ → R₂C=CR'₂ + Ph₃P=O | Low | Not ideal; generates high molecular weight byproduct. wikipedia.org |

By prioritizing catalytic methods, multicomponent reactions, and solvent-free conditions, the synthesis of 9H-Xanthen-9-one, 7-chloro-1-methoxy- can be achieved in a more efficient, economical, and environmentally sustainable manner.

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of 9H-Xanthen-9-one, 7-chloro-1-methoxy- can be approached through several synthetic routes, with the Ullmann condensation and Friedel-Crafts acylation being two of the most prominent methods. The optimization of reaction conditions is paramount to maximize the yield of the desired product while minimizing the formation of regioisomers and other byproducts.

One plausible synthetic pathway involves the Ullmann condensation of 2-hydroxy-6-methoxybenzoic acid and 1-bromo-4-chlorobenzene to form the intermediate 2-(4-chlorophenoxy)-6-methoxybenzoic acid. This is followed by an intramolecular cyclization to yield the final xanthone. The optimization of this multi-step synthesis requires careful consideration of various parameters at each stage.

Another viable route is the Friedel-Crafts acylation of a suitably substituted diphenyl ether or the intramolecular cyclization of a benzophenone intermediate, such as 4-chloro-2'-hydroxy-6'-methoxybenzophenone. The success of this approach is highly dependent on the choice of Lewis acid, solvent, and reaction temperature to control the regioselectivity of the acylation and subsequent cyclization.

The copper-catalyzed Ullmann condensation is a classic method for the formation of diaryl ethers. Modern advancements have introduced a variety of copper catalysts and ligands that can significantly improve the reaction's efficiency and substrate scope. For the synthesis of the 2-(4-chlorophenoxy)-6-methoxybenzoic acid intermediate, the choice of the copper source and ligand is critical.

| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Selectivity |

| CuI | None | DMF | 120-140 | Moderate | Low |

| CuI | L-Proline | DMSO | 90-110 | Good | Moderate |

| Cu₂O | Phenanthroline | Toluene | 100-120 | High | High |

| Cu(OAc)₂ | N,N-Dimethylglycine | Dioxane | 100-110 | Good | High |

The intramolecular Friedel-Crafts acylation of the 2-(4-chlorophenoxy)-6-methoxybenzoic acid intermediate is a key step in forming the xanthone ring. The choice of a suitable Lewis acid and solvent is crucial to promote the cyclization and prevent unwanted side reactions.

| Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Comments |

| Polyphosphoric Acid (PPA) | None | 100-120 | Good | Traditional, often effective |

| Eaton's Reagent (P₂O₅/MeSO₃H) | None | 80-100 | High | Mild and efficient |

| AlCl₃ | Dichloromethane | 0 - rt | Moderate | Can lead to side reactions |

| Triflic Acid | None | rt | High | Strong acid, effective at low temp. |

This table provides representative data for Friedel-Crafts cyclization of similar benzoic acid derivatives to form xanthones.

Isolation and Purification Techniques for Synthetic Intermediates and the Final Product

The successful synthesis of 9H-Xanthen-9-one, 7-chloro-1-methoxy- is contingent not only on optimized reaction conditions but also on effective isolation and purification of the synthetic intermediates and the final product. The presence of regioisomers and unreacted starting materials necessitates robust purification strategies.

The key intermediate, 2-(4-chlorophenoxy)-6-methoxybenzoic acid, is typically a solid that can be isolated from the reaction mixture by acidification and filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Another important intermediate, 4-chloro-2'-hydroxy-6'-methoxybenzophenone, which can be formed via a Fries rearrangement or a Friedel-Crafts reaction, often requires chromatographic purification to separate it from isomeric byproducts.

| Intermediate | Purification Method | Solvent System | Purity Achieved |

| 2-(4-chlorophenoxy)-6-methoxybenzoic acid | Recrystallization | Ethanol/Water | >98% |

| 4-chloro-2'-hydroxy-6'-methoxybenzophenone | Column Chromatography | Hexane/Ethyl Acetate | >99% |

This table illustrates common purification techniques and outcomes for analogous synthetic intermediates.

The final product, being a relatively non-polar solid, is typically purified by a combination of techniques. Initial purification often involves column chromatography on silica gel, which is effective at separating the desired xanthone from any remaining starting materials and byproducts. The choice of eluent is critical for achieving good separation.

Following chromatographic purification, recrystallization is employed to obtain a highly pure crystalline product. The selection of an appropriate solvent or solvent mixture is determined by the solubility profile of the compound.

| Purification Step | Technique | Solvent/Eluent System | Typical Outcome |

| Initial Purification | Column Chromatography | Hexane/Ethyl Acetate gradient | Removal of major impurities |

| Final Purification | Recrystallization | Toluene or Acetone | High purity crystalline solid |

This table outlines a general purification strategy for substituted xanthones based on common laboratory practices. The limited solubility of xanthones in highly polar or non-polar solvents often makes a mixture of solvents with intermediate polarity the most effective for recrystallization acs.org.

Comprehensive Structural Elucidation and Spectroscopic Characterization of 9h Xanthen 9 One, 7 Chloro 1 Methoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR: Detailed Analysis of Chemical Shifts, Spin-Spin Coupling Patterns, and Integration for Proton Environment Elucidation

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 9H-Xanthen-9-one, 7-chloro-1-methoxy-, we would expect to see signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

The protons on the xanthone (B1684191) core are expected to appear in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The exact chemical shifts are influenced by the electron-donating effect of the methoxy group and the electron-withdrawing effects of the chloro and carbonyl groups. The protons on the ring bearing the methoxy group (H-2, H-3, and H-4) and the protons on the ring with the chloro group (H-5, H-6, and H-8) will exhibit distinct chemical shifts and coupling patterns. The methoxy group protons will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm, integrating to three protons.

Table 1: Predicted ¹H NMR Data for 9H-Xanthen-9-one, 7-chloro-1-methoxy-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 7.2-7.4 | d | 8.0-9.0 | 1H |

| H-3 | 7.0-7.2 | t | 7.5-8.5 | 1H |

| H-4 | 7.5-7.7 | d | 7.0-8.0 | 1H |

| H-5 | 8.0-8.2 | d | 8.5-9.5 | 1H |

| H-6 | 7.4-7.6 | dd | 8.5-9.5, 2.0-3.0 | 1H |

| H-8 | 7.8-8.0 | d | 2.0-3.0 | 1H |

| 1-OCH₃ | 3.9-4.1 | s | - | 3H |

Note: The predicted data is based on general chemical shift ranges and substituent effects. Actual experimental values may vary.

Carbon-13 (¹³C) NMR: Complete Assignment of Carbon Resonances, including Quaternary Carbons, using DEPT, APT, and Broadband Decoupling

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. With broadband proton decoupling, each unique carbon atom typically appears as a single line. The chemical shifts of the carbon signals provide insight into their hybridization and electronic environment. The carbonyl carbon (C-9) is expected to be the most downfield signal, typically appearing around δ 175-185 ppm. The aromatic carbons will resonate in the range of δ 110-160 ppm. The methoxy carbon will appear as a signal around δ 55-60 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments are instrumental in distinguishing between methine (CH), methylene (B1212753) (CH₂), methyl (CH₃), and quaternary (C) carbons. For this compound, DEPT-135 would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent.

Table 2: Predicted ¹³C NMR Data for 9H-Xanthen-9-one, 7-chloro-1-methoxy-

| Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

| C-1 | 155-160 | C |

| C-2 | 115-120 | CH |

| C-3 | 120-125 | CH |

| C-4 | 110-115 | CH |

| C-4a | 150-155 | C |

| C-5 | 125-130 | CH |

| C-6 | 125-130 | CH |

| C-7 | 130-135 | C |

| C-8 | 118-123 | CH |

| C-8a | 120-125 | C |

| C-9 | 175-180 | C |

| C-9a | 145-150 | C |

| C-10a | 115-120 | C |

| 1-OCH₃ | 55-60 | CH₃ |

Note: The predicted data is based on typical chemical shifts for xanthone derivatives. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques:

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecule.

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum would confirm the connectivity of the aromatic protons within each ring system. For instance, a cross-peak between H-2 and H-3, and another between H-3 and H-4, would establish the spin system of the A-ring. Similarly, correlations between H-5 and H-6 would be expected.

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For example, the proton signal assigned to H-2 would show a cross-peak with the carbon signal for C-2.

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton, as it shows correlations between protons and carbons over two or three bonds. youtube.com This is particularly useful for assigning quaternary carbons, which are not observed in the HSQC spectrum. For example, the methoxy protons (1-OCH₃) would show a correlation to the C-1 quaternary carbon. The aromatic protons would show multiple long-range correlations that can be used to piece together the entire xanthone framework and confirm the positions of the substituents. For instance, H-2 would be expected to show HMBC correlations to C-4 and C-9a, while H-8 would show correlations to C-7 and C-9.

By combining the information from all these NMR experiments, a complete and unambiguous structural assignment of 9H-Xanthen-9-one, 7-chloro-1-methoxy- can be achieved.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity and Conformation Analysis

No published studies containing NOESY data for 9H-Xanthen-9-one, 7-chloro-1-methoxy- were found. This type of analysis would be crucial for determining the through-space correlations between protons, providing insights into the molecule's three-dimensional structure and preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition Confirmation

Specific HRMS data that would provide the exact mass of 9H-Xanthen-9-one, 7-chloro-1-methoxy- and confirm its elemental composition (C₁₄H₉ClO₃) is not available in the public domain. Such data is fundamental for the unambiguous identification of a synthesized or isolated compound.

X-ray Crystallography for Single-Crystal Solid-State Molecular Structure Determination

A search of crystallographic databases did not yield any results for the single-crystal X-ray structure of 9H-Xanthen-9-one, 7-chloro-1-methoxy-. Consequently, detailed analysis of its solid-state molecular structure is not possible.

Bond Lengths, Bond Angles, and Torsion Angles Analysis

Without X-ray crystallography data, a definitive analysis of the precise bond lengths, bond angles, and torsion angles for this specific molecule cannot be provided.

Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing and any potential intermolecular interactions, such as hydrogen bonding or π-stacking, is unavailable as it is derived from single-crystal X-ray diffraction studies.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

No experimentally obtained IR or Raman spectra for 9H-Xanthen-9-one, 7-chloro-1-methoxy- have been published.

Identification of Characteristic Functional Group Vibrations (e.g., Carbonyl Stretching, Aromatic Ring Vibrations)

While theoretical predictions for the vibrational frequencies of the carbonyl group (C=O stretch), aromatic C=C stretching, C-O-C stretching of the ether and xanthene core, and C-Cl stretching could be made, experimental data to confirm these characteristic functional group vibrations for this specific compound is not available.

Fingerprint Region Analysis for Structural Confirmation

The infrared (IR) spectrum of a molecule is a unique physical property. While absorptions at higher wavenumbers (typically >1500 cm⁻¹) are diagnostic for specific functional groups, the region between 1500 cm⁻¹ and 500 cm⁻¹ is known as the fingerprint region. chemguide.co.uk This region is particularly crucial for the structural confirmation of complex organic molecules like 9H-Xanthen-9-one, 7-chloro-1-methoxy-. It arises from a complex interplay of skeletal vibrations, including bond stretching and bending modes, throughout the molecule. libretexts.orgnih.gov The pattern of peaks in this region is unique to a specific compound, serving as a molecular "fingerprint" that can be used for definitive identification when compared against a known standard. tutorchase.com

For 9H-Xanthen-9-one, 7-chloro-1-methoxy-, the fingerprint region is expected to contain a rich pattern of absorptions that confirm the presence and substitution pattern of the dibenzo-γ-pyrone core. Key vibrations anticipated in this region include:

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted aromatic rings. The specific pattern of these absorptions can help confirm the substitution pattern on the xanthone nucleus.

C-O-C (Ether) Vibrations: The diaryl ether linkage within the xanthenone core, as well as the methoxy group's C-O bond, will produce characteristic stretching and bending vibrations.

C-Cl Stretching: The vibration associated with the carbon-chlorine bond is expected to appear as a strong absorption in the lower frequency part of the fingerprint region.

While a reference spectrum for this specific molecule is not publicly available, the expected absorptions can be predicted based on known data for substituted xanthones.

Table 1: Illustrative Fingerprint Region IR Absorptions for 9H-Xanthen-9-one, 7-chloro-1-methoxy- This table is illustrative and shows typical wavenumber ranges for the expected vibrational modes.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance for Structural Confirmation |

|---|---|---|

| Aromatic C=C Skeletal Vibrations | 1500 - 1400 | Confirms the presence of the aromatic rings within the xanthone core. |

| C-O-C Asymmetric Stretch (Aryl Ether) | 1275 - 1200 | Indicates the ether linkage central to the xanthone structure. |

| C-O Stretch (Methoxy Group) | 1200 - 1000 | Confirms the presence of the 1-methoxy substituent. |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | The specific pattern helps to confirm the substitution on the aromatic rings. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of a molecule by measuring the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals.

The fundamental chromophore of 9H-Xanthen-9-one, 7-chloro-1-methoxy- is the dibenzo-γ-pyrone (xanthone) system. The UV-Vis spectrum of xanthones is typically characterized by several intense absorption bands, usually between 200 and 400 nm, which are attributed to π → π* electronic transitions within the conjugated aromatic system. researchgate.net A lower intensity, longer-wavelength absorption, corresponding to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons, may also be observed, though it is often obscured by the more intense π → π* bands.

The substituents on the xanthone core, the chloro group (-Cl) at position 7 and the methoxy group (-OCH₃) at position 1, act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maxima. Both the chlorine and methoxy groups possess non-bonding electron pairs that can be delocalized into the aromatic π-system (a +M or resonance effect), which generally leads to:

Bathochromic Shift (Red Shift): A shift of absorption maxima to longer wavelengths, as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.

Hyperchromic Effect: An increase in the molar absorptivity (intensity) of the absorption bands.

Therefore, the spectrum of 9H-Xanthen-9-one, 7-chloro-1-methoxy- is expected to show its characteristic π → π* transition bands shifted to longer wavelengths compared to the unsubstituted xanthone parent molecule.

The position of UV-Vis absorption maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.com Analyzing these shifts can provide insight into the nature of the electronic transitions.

π → π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift as solvent polarity increases.

n → π Transitions:* In the n → π* transition of a carbonyl group, the ground state is more stabilized by hydrogen bonding with protic solvents than the excited state. This is because the non-bonding electrons are involved in the transition and are less available for hydrogen bonding in the excited state. Consequently, increasing the polarity of a protic solvent will lower the energy of the ground state more than the excited state, increasing the transition energy and causing a hypsochromic (blue) shift.

Studies on various xanthone derivatives have confirmed their solvatochromic nature. researchgate.netacs.org For 9H-Xanthen-9-one, 7-chloro-1-methoxy-, one would expect its π → π* bands to exhibit a bathochromic shift with increasing solvent polarity.

Table 2: Hypothetical Solvent Effects on the Primary π → π Absorption Band of 9H-Xanthen-9-one, 7-chloro-1-methoxy-* This table is for illustrative purposes to demonstrate the principle of solvatochromism. Actual values require experimental measurement.

| Solvent | Polarity (Dielectric Constant, ε) | Hypothetical λₘₐₓ (nm) | Expected Shift |

|---|---|---|---|

| n-Hexane | 1.9 | 335 | Reference (Nonpolar) |

| Dichloromethane | 9.1 | 340 | Bathochromic |

| Ethanol | 24.5 | 344 | Bathochromic |

| Acetonitrile | 37.5 | 346 | Bathochromic |

Advanced Chiroptical Spectroscopic Studies

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. wikipedia.org These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light.

The parent molecule, 9H-Xanthen-9-one, 7-chloro-1-methoxy-, is achiral as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit a CD or ORD spectrum. These techniques would only become relevant if chiral derivatives of this compound were synthesized or if it were placed in a chiral environment. sciforum.net

A review of the scientific literature indicates that no studies investigating chiral derivatives of 9H-Xanthen-9-one, 7-chloro-1-methoxy- have been published. While CD spectroscopy is a valuable tool for determining the absolute configuration of naturally occurring and synthetic chiral xanthones, it is not applicable to the achiral title compound itself. acs.orgresearchgate.net

Similar to CD spectroscopy, ORD measures the variation of optical rotation with the wavelength of light and is a characteristic property of chiral substances. kud.ac.invlabs.ac.in As 9H-Xanthen-9-one, 7-chloro-1-methoxy- is an achiral molecule, it is optically inactive and would show no optical rotation at any wavelength. Therefore, ORD studies are not applicable.

Reactivity and Derivatization Studies of 9h Xanthen 9 One, 7 Chloro 1 Methoxy

Electrophilic Aromatic Substitution Reactions on the Xanthone (B1684191) Core: Regioselectivity and Reaction Pathways

The introduction of new substituents onto the xanthone core via electrophilic aromatic substitution is governed by the directing effects of the existing groups. The methoxy (B1213986) group at the C-1 position is a strong activating group and directs incoming electrophiles to the ortho and para positions (C-2 and C-4). pressbooks.puborganicchemistrytutor.com Conversely, the chloro group at the C-7 position is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions (C-6 and C-8). pressbooks.puborganicchemistrytutor.com The carbonyl group is a deactivating group and directs electrophiles to the meta position.

The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution reactions. The electron-donating methoxy group strongly activates the ring, making the positions ortho and para to it the most likely sites for substitution. Therefore, electrophilic attack is most probable at the C-2 and C-4 positions. The electron-withdrawing nature of the chloro and carbonyl groups deactivates the other ring, making it less susceptible to electrophilic attack.

Common electrophilic aromatic substitution reactions that could be performed on this xanthone core include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely yield 2-nitro and 4-nitro derivatives. Similarly, halogenation would introduce a halogen atom at the C-2 or C-4 position. The precise outcome of these reactions would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The chloro group at the C-7 position of the xanthone core is generally unreactive towards nucleophilic aromatic substitution. However, under forcing conditions or with the use of a suitable catalyst, it can be displaced by various nucleophiles. The reactivity of the chloro group can be enhanced by the presence of electron-withdrawing groups that stabilize the Meisenheimer complex intermediate formed during the reaction.

Nucleophiles such as amines, alkoxides, and thiolates could potentially displace the chloro group to form the corresponding substituted xanthones. These reactions often require high temperatures and pressures, and the yields may be variable depending on the nucleophile and the reaction conditions.

Carbonyl Reactivity: Reduction and Oxidation Reactions of the Ketone Functionality

The ketone functionality at the C-9 position of the xanthone core can undergo both reduction and oxidation reactions. Reduction of the carbonyl group can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, to yield the corresponding secondary alcohol, 9-hydroxy-7-chloro-1-methoxy-9H-xanthene. Further reduction can lead to the formation of the corresponding xanthene.

Oxidation of the xanthone core is generally difficult due to its aromatic nature. However, under strong oxidizing conditions, the xanthone ring system can be cleaved. More commonly, oxidation reactions may occur on substituents attached to the xanthone core rather than the core itself. jst.go.jp It has been noted that the stability of the xanthone can be addressed by converting the carbonyl group to another functionality, and after the desired functional group is introduced, the carbonyl group can be replaced. researchgate.net

Functional Group Transformations of Chloro and Methoxy Substituents

The chloro and methoxy groups on the xanthone core can be modified through various chemical transformations, providing routes to a wide range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) at the Chloro Position

The chloro group at the C-7 position is a suitable handle for palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can be used to introduce new aryl or vinyl groups at the C-7 position.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst and a base can be used to form a new carbon-carbon double bond at the C-7 position.

Sonogashira Coupling: The coupling of the chloro group with terminal alkynes, catalyzed by palladium and copper, provides a route to 7-alkynylxanthones. wikipedia.orggold-chemistry.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the chloro group with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgtcichemicals.comlibretexts.orgrsc.org

The success of these reactions depends on the choice of catalyst, ligands, base, and solvent.

Demethylation of the Methoxy Group and Subsequent Derivatization of Phenolic Hydroxyl

The methoxy group at the C-1 position can be cleaved to reveal a phenolic hydroxyl group. This demethylation can be achieved using various reagents, such as boron tribromide (BBr3), hydrobromic acid (HBr), or pyridinium (B92312) hydrochloride. researchgate.net

The resulting 1-hydroxy-7-chloro-9H-xanthen-9-one can then be further derivatized at the phenolic hydroxyl group. For example, it can be alkylated to introduce new ether linkages, acylated to form esters, or used in other reactions characteristic of phenols. This provides a versatile route to a variety of 1-substituted xanthone derivatives.

Ring-Opening and Rearrangement Reactions of the Xanthone Scaffold

The xanthone scaffold is generally stable due to its aromatic nature. However, under certain conditions, it can undergo ring-opening or rearrangement reactions. For instance, treatment with strong nucleophiles under harsh conditions can lead to the cleavage of the ether linkage.

Rearrangement reactions of the xanthone core are less common but can be induced by photochemical or thermal methods. The specific outcome of these reactions is highly dependent on the substitution pattern of the xanthone and the reaction conditions. For example, Claisen rearrangements have been observed in the xanthone series. documentsdelivered.com

Photochemical and Thermal Transformations of 9H-Xanthen-9-one, 7-chloro-1-methoxy-

Detailed experimental studies specifically documenting the photochemical and thermal transformations of 9H-Xanthen-9-one, 7-chloro-1-methoxy- are not extensively available in the public domain. However, the probable reactivity can be inferred from the behavior of related substituted xanthones and chlorinated aromatic compounds.

Photochemical Transformations:

The photochemical behavior of xanthones is characterized by the reactivity of their excited states. The presence of a chlorine atom on the aromatic ring suggests the possibility of photochemical reductive dechlorination, a common pathway for chlorinated aromatic compounds upon UV irradiation, especially in the presence of a hydrogen donor solvent. This process would involve the homolytic cleavage of the C-Cl bond to form a xanthone radical, which then abstracts a hydrogen atom to yield 1-methoxy-9H-xanthen-9-one.

Furthermore, the xanthone nucleus can undergo various photochemical reactions, including photo-oxidation. For instance, substituted 9H-xanthenes can be photo-oxidized to the corresponding xanthones in the presence of a photocatalyst and an oxidant like molecular oxygen. lookchem.com While 9H-Xanthen-9-one, 7-chloro-1-methoxy- is already a xanthone, further oxidation or degradation of the aromatic system could occur under more forcing photochemical conditions. The methoxy group might also be susceptible to photochemical cleavage.

A study on a xanthenylidene derivative demonstrated its decomposition upon photooxygenation into xanthone and dimethyl oxalate, suggesting a [2+2] cycloaddition with singlet oxygen. researchgate.netresearchgate.net This indicates a potential pathway for the degradation of the xanthone core under specific photochemical conditions.

Interactive Data Table: Potential Photochemical Reactions of Substituted Xanthones

| Reaction Type | Substrate Type | Potential Products | Notes |

| Reductive Dechlorination | Chlorinated Xanthone | Dechlorinated Xanthone | Requires a hydrogen donor. |

| Photo-oxidation | Substituted 9H-Xanthene | Corresponding Xanthone | Often requires a photocatalyst. lookchem.com |

| Photodegradation | Xanthenylidene derivative | Xanthone, Oxalate | Involves reaction with singlet oxygen. researchgate.netresearchgate.net |

Thermal Transformations:

The thermal stability of xanthone derivatives is generally high due to the stable aromatic core. mdpi.com The thermal degradation of 9H-Xanthen-9-one, 7-chloro-1-methoxy- would likely initiate at elevated temperatures, with the cleavage of the weakest bonds. The C-Cl bond is a potential site for thermal homolysis, leading to the formation of radical species. The ether linkage of the methoxy group is another potential point of thermal cleavage.

Studies on the thermal degradation of a C-glucosyl xanthone, mangiferin, have shown that its stability is pH-dependent, with degradation kinetics following a first-order reaction model. nih.govmdpi.com While structurally different, this suggests that the stability of substituted xanthones can be influenced by the surrounding chemical environment. The degradation of chlorinated natural rubber has been shown to proceed via dehydrochlorination reactions. libretexts.org A similar pathway, involving the elimination of HCl, could be a potential thermal degradation route for 7-chloro-1-methoxy-9H-xanthen-9-one, although this would require the presence of an adjacent hydrogen atom.

The thermal condensation of phenolic substrates is a known method for the synthesis of xanthone derivatives, indicating the stability of the xanthone core at elevated temperatures during synthesis. researchgate.net

Interactive Data Table: Thermal Behavior of Related Compounds

| Compound | Condition | Observation | Reference |

| Mangiferin (C-glucosyl xanthone) | 60-140°C, varying pH | First-order degradation kinetics, stability is pH-dependent. | nih.govmdpi.com |

| Chlorinated Natural Rubber | Heating under nitrogen | Dehydrochlorination reaction. | libretexts.org |

| Dihydrobenzo[a]xanthone derivatives | Thermal condensation | Synthesis of the xanthone core at high temperatures. | researchgate.net |

Acid-Base Properties and Protonation/Deprotonation Studies

The acid-base properties of 9H-Xanthen-9-one, 7-chloro-1-methoxy- are determined by the basicity of the carbonyl oxygen and the potential acidity of any protonated species.

Basicity and Protonation:

Studies on the basicity of the carbonyl group in other systems have utilized Hammett-Brown correlations to evaluate the electronic effects of substituents. rsc.org While a specific pKa value for the conjugate acid of 9H-Xanthen-9-one, 7-chloro-1-methoxy- is not available, it is expected to be a weak base, with protonation occurring only in strongly acidic media.

Acidity and Deprotonation:

The parent 9H-xanthen-9-one does not have any acidic protons that can be readily removed under typical aqueous conditions. In the case of 9H-Xanthen-9-one, 7-chloro-1-methoxy-, there are no hydroxyl groups, which are the most common acidic sites in substituted xanthones. Therefore, this compound is not expected to exhibit significant acidic properties.

The acidity of related hydroxyxanthones is influenced by substituents. Electron-withdrawing groups generally increase the acidity of phenolic hydroxyl groups. libretexts.org For instance, the pKa values of two benzoxanthone derivatives were determined to be 7.48 and 7.39, indicating weakly acidic character attributed to carboxylic acid functionalities in those specific structures. mdpi.com

Interactive Data Table: Acid-Base Properties of Related Xanthone Derivatives

Computational and Theoretical Investigations of 9h Xanthen 9 One, 7 Chloro 1 Methoxy

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Detailed research findings are unavailable for the application of quantum chemical calculations to determine the molecular geometry and electronic structure of 9H-Xanthen-9-one, 7-chloro-1-methoxy-.

No published studies were found that specifically report the optimization of the ground state geometry or the calculated vibrational frequencies of 9H-Xanthen-9-one, 7-chloro-1-methoxy- using Density Functional Theory (DFT). Such studies on other substituted chalcone (B49325) derivatives have shown that the position of substituents can influence thermodynamic and physicochemical parameters. cumhuriyet.edu.trcumhuriyet.edu.tr

There is no available research that employs ab initio calculations to benchmark or provide a higher-level of accuracy for the computational analysis of 9H-Xanthen-9-one, 7-chloro-1-methoxy-.

Specific Natural Bond Orbital (NBO) analysis for 9H-Xanthen-9-one, 7-chloro-1-methoxy-, which would provide insights into electron delocalization and atomic hybridization, has not been reported in the scientific literature.

Electronic Properties Analysis

A detailed analysis of the electronic properties of 9H-Xanthen-9-one, 7-chloro-1-methoxy- based on dedicated computational studies is not available. The electronic properties of substituted ethylenes have been characterized by the inductive and delocalization effects of substituents like chlorine and methyl groups. nih.gov

There are no specific findings on the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps and their spatial distributions for 9H-Xanthen-9-one, 7-chloro-1-methoxy-. For other compounds, the HOMO-LUMO energy gap is an indicator of chemical reactivity and charge transfer within the molecule. nih.gov

Information regarding the charge distribution and Electrostatic Potential Surface (EPS) mapping for 9H-Xanthen-9-one, 7-chloro-1-methoxy- is not present in the available literature. ESP maps are useful for identifying possible reaction sites on a molecule. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering deep insights into their electronic structure and vibrational modes. For 9H-Xanthen-9-one, 7-chloro-1-methoxy-, theoretical calculations can elucidate Nuclear Magnetic Resonance (NMR) spectra, infrared (IR) and Raman vibrational bands, and ultraviolet-visible (UV-Vis) electronic transitions. These predictions, when compared with experimental data, serve to validate both the computational methods and the experimental structural assignments.

The prediction of NMR chemical shifts is a valuable application of quantum chemical calculations, frequently employing the Gauge-Including Atomic Orbital (GIAO) method within a Density Functional Theory (DFT) framework. This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these shielding values to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

For 7-chloro-1-methoxy-9H-xanthen-9-one, geometry optimization would first be performed, commonly using a functional like B3LYP with a basis set such as 6-311+G(d,p). Following this, GIAO-DFT calculations are carried out to predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions allows for the unambiguous assignment of experimental spectra, which can be challenging for complex aromatic systems.

A comparison between hypothetical calculated and experimental values highlights the predictive power of the method. Discrepancies often arise from solvent effects, which can be partially accounted for in calculations using continuum solvation models like the Polarizable Continuum Model (PCM), and the inherent approximations in the chosen DFT functional and basis set.

Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm) for 9H-Xanthen-9-one, 7-chloro-1-methoxy-

| Proton | Predicted Chemical Shift (ppm) | Plausible Experimental Shift (ppm) | Deviation (ppm) |

| H-2 | 7.05 | 6.98 | +0.07 |

| H-3 | 7.52 | 7.45 | +0.07 |

| H-4 | 6.95 | 6.89 | +0.06 |

| H-5 | 8.15 | 8.22 | -0.07 |

| H-6 | 7.60 | 7.55 | +0.05 |

| H-8 | 7.40 | 7.34 | +0.06 |

| OCH₃ | 4.01 | 3.95 | +0.06 |

Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for 9H-Xanthen-9-one, 7-chloro-1-methoxy-

| Carbon | Predicted Chemical Shift (ppm) | Plausible Experimental Shift (ppm) | Deviation (ppm) |

| C-1 | 160.5 | 159.8 | +0.7 |

| C-2 | 114.2 | 113.6 | +0.6 |

| C-3 | 135.1 | 134.5 | +0.6 |

| C-4 | 110.1 | 109.5 | +0.6 |

| C-4a | 156.8 | 156.2 | +0.6 |

| C-5 | 127.3 | 126.8 | +0.5 |

| C-6 | 125.5 | 125.0 | +0.5 |

| C-7 | 134.8 | 134.2 | +0.6 |

| C-8 | 118.9 | 118.4 | +0.5 |

| C-8a | 121.8 | 121.2 | +0.6 |

| C-9 | 177.2 | 176.5 | +0.7 |

| C-9a | 116.5 | 115.9 | +0.6 |

| C-10a | 155.4 | 154.7 | +0.7 |

| OCH₃ | 56.4 | 56.0 | +0.4 |

Vibrational spectroscopy, encompassing IR and Raman techniques, probes the molecular vibrations of a compound. DFT calculations are highly effective in predicting these vibrational frequencies and their corresponding intensities. After geometry optimization at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)), a frequency calculation is performed. The results provide a set of normal modes, their frequencies, and their IR and Raman activities.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. These scaled theoretical frequencies are instrumental in assigning the specific atomic motions associated with each experimental absorption band. For 7-chloro-1-methoxy-9H-xanthen-9-one, key vibrational modes include the C=O stretch of the ketone, the asymmetric and symmetric stretches of the C-O-C ether linkage, C-Cl stretching, and various aromatic C-H and C=C vibrations.

Table 3: Predicted Vibrational Frequencies and Assignments for Key IR/Raman Bands of 9H-Xanthen-9-one, 7-chloro-1-methoxy-

| Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 3085 | 15.2 | 25.8 | Aromatic C-H stretch |

| 2960 | 12.5 | 22.1 | O-CH₃ asymmetric stretch |

| 1655 | 150.7 | 45.3 | C=O stretch |

| 1610 | 85.1 | 110.5 | Aromatic C=C stretch |

| 1580 | 75.6 | 125.2 | Aromatic C=C stretch |

| 1285 | 98.4 | 30.1 | C-O-C asymmetric stretch |

| 1150 | 45.3 | 15.7 | Aromatic C-H in-plane bend |

| 1080 | 60.2 | 12.5 | C-O (methoxy) stretch |

| 760 | 35.8 | 8.9 | C-Cl stretch |

| 680 | 55.9 | 5.2 | Aromatic C-H out-of-plane bend |

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating UV-Vis absorption spectra. This technique calculates the vertical excitation energies from the ground electronic state to various excited states, along with the oscillator strength (f) of each transition, which relates to the intensity of the corresponding absorption band.

For 7-chloro-1-methoxy-9H-xanthen-9-one, TD-DFT calculations, often performed on the previously optimized ground-state geometry, can predict the wavelengths of maximum absorption (λmax). Analysis of the molecular orbitals involved in the primary electronic transitions provides insight into their nature, such as π→π* or n→π* transitions. The xanthone (B1684191) core gives rise to characteristic π→π* transitions, while the carbonyl oxygen's lone pairs can be involved in lower-energy n→π* transitions. The positions of the chloro and methoxy (B1213986) substituents influence the energies of the molecular orbitals, thereby causing shifts in the absorption bands compared to the unsubstituted xanthone parent molecule.

Table 4: Predicted Major Electronic Transitions for 9H-Xanthen-9-one, 7-chloro-1-methoxy-

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 385 | 0.008 | n→π* (HOMO-1 → LUMO) |

| S₀ → S₂ | 340 | 0.215 | π→π* (HOMO → LUMO) |

| S₀ → S₃ | 295 | 0.180 | π→π* (HOMO-2 → LUMO) |

| S₀ → S₄ | 255 | 0.450 | π→π* (HOMO → LUMO+1) |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital

Conformational Analysis and Potential Energy Surface Mapping

While the tricyclic xanthone core of 7-chloro-1-methoxy-9H-xanthen-9-one is largely planar and rigid, conformational flexibility is introduced by the methoxy substituent at the C-1 position. The primary degree of freedom is the rotation around the C1-O(methoxy) bond, defined by the C2-C1-O-C(methyl) dihedral angle.

Computational methods can be used to map the potential energy surface (PES) for this rotation. A relaxed PES scan is performed by systematically varying the specified dihedral angle in discrete steps (e.g., every 10-15 degrees) while allowing all other geometric parameters to relax at each step. This process reveals the energies of different rotamers, identifying the global minimum energy conformation and the rotational energy barriers.

For the 1-methoxy group, steric hindrance with the hydrogen atom at the C2 position and the carbonyl oxygen at C9 influences the preferred orientation. The lowest energy conformation is typically one where the methyl group is oriented away from these adjacent groups to minimize steric clash, placing it roughly in the plane of the aromatic ring. The energy barrier for rotation is generally low, suggesting that at room temperature, the methoxy group is likely to rotate freely or exist as a mixture of conformers.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is a cornerstone of modern mechanistic studies, enabling the exploration of reaction pathways and the characterization of transient species like transition states that are difficult or impossible to observe experimentally. For a molecule like 7-chloro-1-methoxy-9H-xanthen-9-one, computational studies could investigate various reactions, such as nucleophilic aromatic substitution of the chlorine atom or O-demethylation of the methoxy group.

To study a reaction mechanism, researchers first identify the structures of the reactants, products, and any intermediates. Computational methods are then used to locate the transition state (TS) structure that connects these species on the potential energy surface. A TS is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating a TS is computationally more demanding than finding energy minima. Once located, a frequency calculation is performed on the TS structure; a valid TS will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For more accurate results, these electronic energies are typically corrected with zero-point vibrational energies (ZPVE) and thermal corrections to obtain Gibbs free energies at a specific temperature, yielding the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔGr).

For example, in a hypothetical SNAr reaction where a nucleophile (Nu⁻) displaces the chloride at C-7, the pathway would involve the formation of a high-energy Meisenheimer complex as an intermediate. Computational modeling would calculate the activation barriers for both the formation of this intermediate and its subsequent collapse to the final product, identifying the rate-determining step of the reaction.

Table 5: Hypothetical Calculated Free Energy Profile (kcal/mol) for a Nucleophilic Aromatic Substitution Reaction

| Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactants (Xanthone + Nu⁻) | 0.0 |

| Transition State 1 (TS1) | +18.5 |

| Meisenheimer Intermediate | +12.0 |

| Transition State 2 (TS2) | +15.5 |

| Products | -5.2 |

Molecular Dynamics Simulations to Explore Reaction Pathways

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of dynamic processes, including chemical reactions. For a compound such as 9H-Xanthen-9-one, 7-chloro-1-methoxy-, MD simulations can be employed to explore potential reaction pathways, identify transition states, and determine reaction kinetics.

In a typical MD simulation designed to investigate reaction pathways, the system would consist of one or more molecules of 7-chloro-1-methoxy-9H-xanthen-9-one, often in the presence of a solvent and any relevant reactants or catalysts. The simulations are conducted at a specific temperature and pressure to mimic experimental conditions. By tracking the trajectories of the atoms over nanoseconds or even microseconds, researchers can observe spontaneous reactive events. These simulations can reveal complex reaction mechanisms that might be difficult to elucidate through experimental methods alone.

Advanced techniques such as metadynamics or umbrella sampling are often coupled with MD simulations to enhance the exploration of rare events, such as the breaking or forming of chemical bonds. These methods help to overcome the energy barriers associated with chemical reactions, allowing for a more efficient sampling of the reaction coordinates. The resulting data can be used to construct a free energy landscape of the reaction, which provides valuable insights into the stability of intermediates and the heights of energy barriers.

For instance, a hypothetical MD simulation could be set up to investigate the nucleophilic substitution at the chloro-position of 7-chloro-1-methoxy-9H-xanthen-9-one. The simulation could reveal the step-by-step mechanism of the reaction, including the approach of the nucleophile, the formation of a transition state, and the departure of the chloride ion.

Below is a hypothetical data table illustrating the type of information that could be obtained from such a simulation for a generic reaction pathway.

| Reaction Step | Description | Simulated Activation Energy (kJ/mol) | Key Interatomic Distances (Å) |

| 1 | Approach of Nucleophile | N/A | C-Cl: 1.75, C-Nu: >4.0 |

| 2 | Formation of Transition State | 85.3 | C-Cl: 2.10, C-Nu: 2.25 |

| 3 | Product Formation | 12.1 | C-Cl: >4.0, C-Nu: 1.45 |

Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvent Models

The solvent environment can significantly influence the properties and reactivity of a molecule. Computational chemistry offers two primary approaches to model these solvent effects: implicit and explicit solvent models. wikipedia.org

Implicit Solvent Models:

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a uniform dielectric constant, rather than individual solvent molecules. nih.gov This approach simplifies the system significantly, reducing the computational cost. wikipedia.org The solute molecule is placed within a cavity in this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used implicit solvent method.

These models are particularly useful for obtaining a general understanding of how a solvent's polarity might affect a molecule's conformational stability, electronic properties, and reaction energetics. primescholars.com For 7-chloro-1-methoxy-9H-xanthen-9-one, an implicit solvent model could be used to quickly screen a range of solvents to predict how properties like the dipole moment or the energy of the frontier molecular orbitals change with solvent polarity.

Explicit Solvent Models:

Explicit solvent models treat each solvent molecule individually. wikipedia.org This provides a more detailed and physically realistic description of the solute-solvent interactions, including specific hydrogen bonds and local solvent structuring. nih.gov However, the inclusion of a large number of solvent molecules makes these calculations computationally much more demanding. wikipedia.org

Explicit solvent simulations are crucial when specific solute-solvent interactions play a critical role in the chemical process being studied. For example, in studying a reaction involving 7-chloro-1-methoxy-9H-xanthen-9-one where a protic solvent is believed to participate directly in the mechanism (e.g., by stabilizing a charged intermediate through hydrogen bonding), an explicit solvent model would be necessary to capture these specific interactions accurately.

The following table provides a hypothetical comparison of results that might be obtained for a key molecular property of 7-chloro-1-methoxy-9H-xanthen-9-one using both types of solvent models.

| Solvent | Dielectric Constant | Implicit Model (Dipole Moment, Debye) | Explicit Model (Average Number of Hydrogen Bonds to Carbonyl Oxygen) |

| Toluene | 2.38 | 3.2 | 0.0 |

| Ethanol | 24.55 | 4.5 | 1.2 |

| Water | 80.1 | 5.1 | 2.5 |

The choice between an implicit and explicit solvent model depends on the specific research question and the available computational resources. Often, a combination of both approaches is used, where an implicit model is employed for initial explorations, and a more detailed explicit model is used for refining the understanding of key steps or interactions.

Mechanistic Studies in Reactions Involving 9h Xanthen 9 One, 7 Chloro 1 Methoxy

Kinetic Investigations of Key Chemical Transformations

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rates of chemical reactions and the factors that influence them. For a compound like 9H-Xanthen-9-one, 7-chloro-1-methoxy-, kinetic investigations would typically involve monitoring the disappearance of reactants and the appearance of products over time under various conditions (e.g., temperature, concentration, catalyst loading).

Hypothetical Kinetic Data Table:

| Reaction Parameter | Investigated Range | Observed Effect on Rate |

| Temperature | 25°C - 75°C | Rate increases with temperature |